An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxy-4-propylphenoxy)azetidine
An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxy-4-propylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of published data on this specific molecule, this guide leverages established synthetic methodologies for structurally similar compounds and predicts the expected analytical data.
Proposed Synthesis
The synthesis of 3-(2-Methoxy-4-propylphenoxy)azetidine can be envisioned through a multi-step process commencing with the preparation of the key precursors: N-Boc-3-hydroxyazetidine and 2-methoxy-4-propylphenol. The subsequent coupling of these precursors via a Williamson ether synthesis, followed by deprotection of the azetidine nitrogen, is proposed to yield the target compound.
1.1. Synthesis of Precursors
1.1.1. Synthesis of 1-Boc-3-hydroxyazetidine (1)
1-Boc-3-hydroxyazetidine is a commercially available starting material. Alternatively, it can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride through debenzylation followed by protection with di-tert-butyl dicarbonate (Boc₂O).[1][2][3]
1.1.2. Synthesis of 2-Methoxy-4-propylphenol (2)
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is also commercially available.[4][5] It can be synthesized through various methods, including the hydrogenation of eugenol.
1.2. Coupling and Deprotection
1.2.1. Synthesis of tert-butyl 3-(2-methoxy-4-propylphenoxy)azetidine-1-carboxylate (3)
A Williamson ether synthesis is a plausible method for coupling the two precursors. This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the azetidine ring. A more direct approach would be a Mitsunobu reaction.
1.2.2. Synthesis of 3-(2-Methoxy-4-propylphenoxy)azetidine (4)
The final step involves the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(2-methoxy-4-propylphenoxy)azetidine-1-carboxylate (3) via Mitsunobu Reaction
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To a solution of 1-Boc-3-hydroxyazetidine (1) (1.0 eq) and 2-methoxy-4-propylphenol (2) (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).
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Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product (3).
Protocol 2: Synthesis of 3-(2-Methoxy-4-propylphenoxy)azetidine (4)
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Dissolve tert-butyl 3-(2-methoxy-4-propylphenoxy)azetidine-1-carboxylate (3) (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-3 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (4).
Data Presentation
Table 1: Summary of Precursor Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | White solid[2] | 141699-55-0 |
| 2-Methoxy-4-propylphenol | C₁₀H₁₄O₂ | 166.22[4] | Liquid | 2785-87-7[4][6] |
Table 2: Predicted Properties of Synthesized Compounds
| Compound | Formula | Molecular Weight ( g/mol ) |
| tert-butyl 3-(2-methoxy-4-propylphenoxy)azetidine-1-carboxylate (3) | C₁₈H₂₇NO₄ | 321.41 |
| 3-(2-Methoxy-4-propylphenoxy)azetidine (4) | C₁₃H₁₉NO₂ | 221.30 |
Characterization
The synthesized compound, 3-(2-Methoxy-4-propylphenoxy)azetidine, would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenoxy group, the methoxy group, the propyl chain, and the protons of the azetidine ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.
Table 3: Predicted ¹H NMR Data for 3-(2-Methoxy-4-propylphenoxy)azetidine (4)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-6.6 | m | 3H | Ar-H |
| ~4.8-4.7 | m | 1H | O-CH (azetidine) |
| ~3.8 | s | 3H | OCH₃ |
| ~3.7-3.5 | m | 4H | CH₂ (azetidine) |
| ~2.5 | t | 2H | Ar-CH₂ |
| ~1.6 | sextet | 2H | CH₂-CH₃ |
| ~0.9 | t | 3H | CH₃ |
2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 3-(2-Methoxy-4-propylphenoxy)azetidine (4)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (secondary amine) |
| ~3050 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1120 | C-N stretch |
3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.
Table 5: Predicted Mass Spectrometry Data for 3-(2-Methoxy-4-propylphenoxy)azetidine (4)
| Technique | Expected m/z |
| ESI-MS (+) | [M+H]⁺ = 222.1494 |
| HRMS (ESI+) | Calculated for C₁₃H₂₀NO₂⁺: 222.1489 |
Mandatory Visualization
Caption: Proposed synthetic workflow for 3-(2-Methoxy-4-propylphenoxy)azetidine.
Caption: Analytical workflow for the characterization of the final product.
References
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]
- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methoxy-4-propylphenol - 4-Propylguaiacol, Dihydroeugenol [sigmaaldrich.com]
- 6. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]
